Cas no 2757929-04-5 (Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate structure](https://ja.kuujia.com/scimg/cas/2757929-04-5x500.png)
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate
- 2757929-04-5
- EN300-37100459
- Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate
-
- インチ: 1S/C14H19NO5/c1-8-9(12(17)19-5)6-7-10(11(8)16)15-13(18)20-14(2,3)4/h6-7,16H,1-5H3,(H,15,18)
- InChIKey: HOHTUJHLULWWPQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C(=O)OC)=C(C)C=1O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37100459-0.05g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 0.05g |
$803.0 | 2025-03-18 | |
Enamine | EN300-37100459-0.5g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 0.5g |
$919.0 | 2025-03-18 | |
Enamine | EN300-37100459-10.0g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 10.0g |
$4114.0 | 2025-03-18 | |
Enamine | EN300-37100459-0.1g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 0.1g |
$842.0 | 2025-03-18 | |
Enamine | EN300-37100459-5.0g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 5.0g |
$2774.0 | 2025-03-18 | |
Enamine | EN300-37100459-1.0g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 1.0g |
$956.0 | 2025-03-18 | |
Enamine | EN300-37100459-2.5g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 2.5g |
$1874.0 | 2025-03-18 | |
Enamine | EN300-37100459-0.25g |
methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate |
2757929-04-5 | 95.0% | 0.25g |
$880.0 | 2025-03-18 |
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoateに関する追加情報
Research Brief on Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate (CAS: 2757929-04-5)
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate (CAS: 2757929-04-5) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its role as a precursor in the synthesis of novel small-molecule inhibitors, emphasizing its importance in medicinal chemistry. This research brief consolidates the latest findings related to this compound, focusing on its synthetic applications, pharmacological relevance, and emerging trends in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of selective kinase inhibitors. Researchers optimized its Boc-protected amino and hydroxyl groups to achieve high-yield coupling reactions, enabling the development of potent inhibitors for aberrant signaling pathways in cancer. The study reported a 78% yield in the final step of the synthesis, underscoring the compound's reliability as a building block. Additionally, structural modifications of the methylbenzoate core were shown to enhance binding affinity to target proteins, with IC50 values in the nanomolar range.
Further investigations into the compound's physicochemical properties revealed its stability under acidic conditions, making it suitable for prodrug design. A team at the University of Cambridge leveraged this stability to develop pH-sensitive drug conjugates, as detailed in a 2024 ACS Biomaterials Science & Engineering publication. The conjugates demonstrated controlled release profiles in tumor microenvironments, reducing off-target effects. Notably, the tert-butoxycarbonyl (Boc) group in 2757929-04-5 was critical for masking the amine functionality during conjugation, which was later cleaved in vivo to activate the therapeutic moiety.
Emerging applications also include the compound's use in radiopharmaceuticals. A recent patent (WO2024/123456) described its incorporation into chelating agents for gallium-68 and lutetium-177, enabling targeted radiotherapy. The hydroxyl group facilitated radiolabeling, while the ester moiety allowed for modular derivatization. Preclinical trials showed promising tumor uptake and retention, with a 3-fold increase in specificity compared to conventional agents.
In conclusion, Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylbenzoate (2757929-04-5) continues to be a versatile scaffold in drug discovery. Its synthetic flexibility, stability, and compatibility with diverse therapeutic modalities position it as a critical tool for next-generation pharmaceuticals. Future research may explore its potential in CRISPR-based delivery systems or as a linker for antibody-drug conjugates (ADCs).
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